![molecular formula C23H27N7O2 B2396708 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide CAS No. 1170830-63-3](/img/structure/B2396708.png)
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide
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Description
The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known for their diverse biological potential, including anticancer activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to exhibit a broad range of biological activities . Therefore, it’s plausible that this compound could interact with multiple targets, depending on its specific substitutions and functional groups.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been synthesized and shown to have various biological activities . The interaction of this compound with its targets could involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
These could include pathways related to cell proliferation, apoptosis, or other cellular functions .
Result of Action
Based on the activities of similar compounds, potential effects could include changes in cell proliferation, induction of apoptosis, or alterations in other cellular processes .
Future Directions
Pyrazolo[3,4-d]pyrimidines have shown promising anticancer activity and are being explored for their potential antimicrobial properties . The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases . Therefore, these compounds can be considered as new candidates for further optimization as anticancer agents .
properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-13-7-8-16(9-14(13)2)29-20-17(12-24-29)21(32)27-22(26-20)30-18(10-15(3)28-30)25-19(31)11-23(4,5)6/h7-10,12H,11H2,1-6H3,(H,25,31)(H,26,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSGDGIAGXSYAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)CC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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